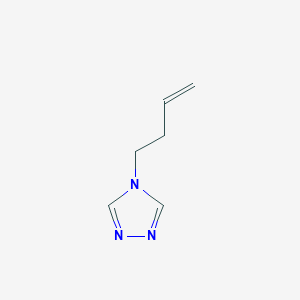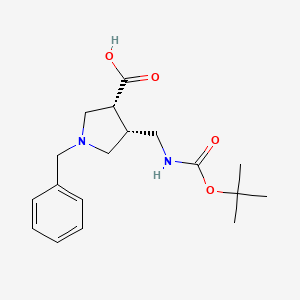
1,2,3-Benzoxadiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,2,3]oxadiazole-5-sulfonamide is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of benzo[d][1,2,3]oxadiazole-5-sulfonamide makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of benzo[d][1,2,3]oxadiazole-5-sulfonamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Benzo[d][1,2,3]oxadiazole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
Benzo[d][1,2,3]oxadiazole-5-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, benzo[d][1,2,3]oxadiazole-5-sulfonamide is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of benzo[d][1,2,3]oxadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways within cells . The compound’s oxadiazole ring acts as an electron-withdrawing group, which can enhance its binding affinity to certain enzymes and receptors . This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the activity of microbial enzymes .
Comparison with Similar Compounds
Benzo[d][1,2,3]oxadiazole-5-sulfonamide can be compared to other similar compounds, such as 1,2,4-oxadiazole and 1,3,4-thiadiazole . While all these compounds share a common heterocyclic structure, benzo[d][1,2,3]oxadiazole-5-sulfonamide is unique due to the presence of the sulfonamide group, which can enhance its biological activity and specificity . Other similar compounds include benzoxazole and benzothiazole derivatives, which also exhibit diverse biological activities but differ in their chemical properties and applications .
Properties
CAS No. |
65072-46-0 |
|---|---|
Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
1,2,3-benzoxadiazole-5-sulfonamide |
InChI |
InChI=1S/C6H5N3O3S/c7-13(10,11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H2,7,10,11) |
InChI Key |
DBMGQPQFYZXBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)




![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)




![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
